molecular formula C11H16N2O2S B2505011 Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate CAS No. 2248366-87-0

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B2505011
CAS No.: 2248366-87-0
M. Wt: 240.32
InChI Key: UDZNOBHHCAVSNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is an organic compound that features a thiazole ring, a cyclopropylamino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamino group and the tert-butyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .

Scientific Research Applications

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylamino group can enhance binding affinity and specificity, while the tert-butyl ester can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

Uniqueness

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is unique due to the presence of the cyclopropylamino group, which can confer distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-9(14)8-6-12-10(16-8)13-7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZNOBHHCAVSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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